molecular formula C6H8ClNS B6203198 2-(chloromethyl)-5-ethyl-1,3-thiazole CAS No. 1340150-89-1

2-(chloromethyl)-5-ethyl-1,3-thiazole

Cat. No.: B6203198
CAS No.: 1340150-89-1
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the 2-position and an ethyl group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-ethyl-1,3-thiazole typically involves the chloromethylation of 5-ethyl-1,3-thiazole. One common method is the reaction of 5-ethyl-1,3-thiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed:

    Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-ethyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-ethyl-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3-thiazole: Lacks the ethyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Ethyl-1,3-thiazole: Lacks the chloromethyl group at the 2-position, which may influence its chemical properties and applications.

    2-(Bromomethyl)-5-ethyl-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may result in different reactivity and biological effects.

**Uniqueness:

Properties

CAS No.

1340150-89-1

Molecular Formula

C6H8ClNS

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.